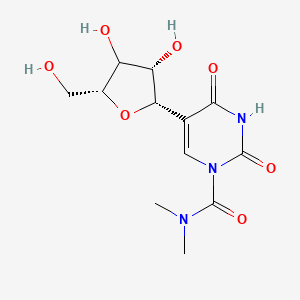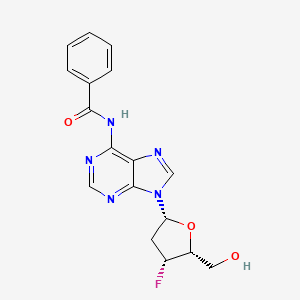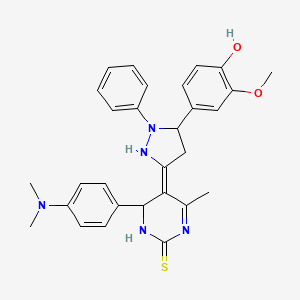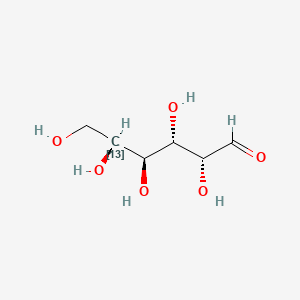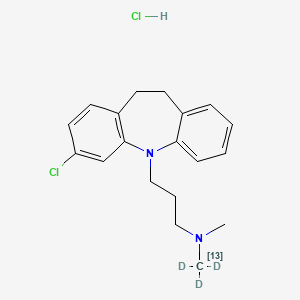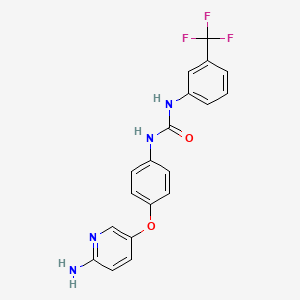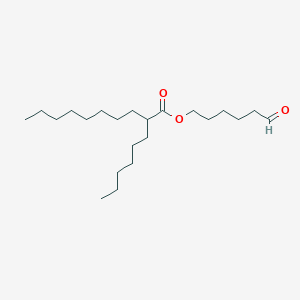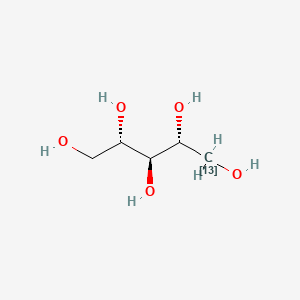
Ribitol-5-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribitol-5-13C, also known as Adonitol-5-13C, is a stable isotope-labeled compound. It is a crystalline pentose alcohol formed by the reduction of ribose. The compound is labeled with carbon-13 at the fifth carbon position, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ribitol-5-13C is synthesized by the reduction of ribose-5-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the selective reduction of the ribose to ribitol .
Industrial Production Methods
Industrial production of this compound involves the large-scale reduction of ribose-5-13C using similar methods as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ribitol-5-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of ribitol can lead to the formation of lower molecular weight alcohols.
Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution.
Major Products
Oxidation: Ribose, ribonic acid.
Reduction: Lower molecular weight alcohols.
Substitution: Substituted ribitol derivatives.
Applications De Recherche Scientifique
Ribitol-5-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Helps in studying the dynamics of sugar alcohols in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in the production of labeled compounds for various industrial applications .
Mécanisme D'action
Ribitol-5-13C exerts its effects by participating in metabolic pathways. It is metabolized into ribitol-5-phosphate and CDP-ribitol, which are involved in the biosynthesis of glycoproteins and glycolipids. The compound enhances the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and ribitol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xylitol: Another pentose alcohol used as a sugar substitute and in metabolic studies.
Arabitol: A sugar alcohol similar to ribitol, used in various biochemical applications.
Sorbitol: A hexose alcohol used in food and pharmaceutical industries
Uniqueness
Ribitol-5-13C is unique due to its carbon-13 labeling, which makes it particularly useful in tracing metabolic pathways and studying the dynamics of sugar alcohols in biological systems. This labeling provides a distinct advantage over other similar compounds in research applications .
Propriétés
Formule moléculaire |
C5H12O5 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2R,3S,4S)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m1/s1 |
Clé InChI |
HEBKCHPVOIAQTA-OBXXNBDJSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
SMILES canonique |
C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





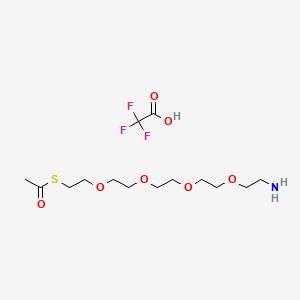
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
